11H-14,15-Eeta

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

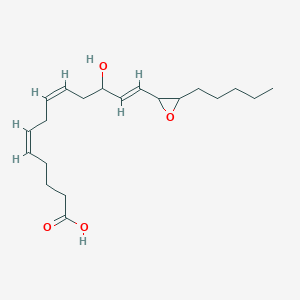

11H-14,15-EETA is a hydroxy fatty acid.

14, 15-Ep-11-hetre, also known as 14(15)-epetre, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 14, 15-ep-11-hetre is considered to be an eicosanoid lipid molecule. 14, 15-Ep-11-hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. 14, 15-Ep-11-hetre has been detected in multiple biofluids, such as blood and urine. Within the cell, 14, 15-ep-11-hetre is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, 14, 15-ep-11-hetre is involved in the bromfenac action pathway, the mefenamic Acid action pathway, the celecoxib action pathway, and the tenoxicam action pathway. 14, 15-Ep-11-hetre is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

11H-14,15-EETA exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have shown that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.

- Case Study: Ulcerative Colitis

A study demonstrated that this compound has protective effects against ulcerative colitis in mouse models. The treatment resulted in reduced disease activity index (DAI), longer colon length, and lower levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 compared to untreated controls .

Cancer Research

The compound has been implicated in cancer research due to its role in regulating cell proliferation and apoptosis.

- Case Study: Hepatocellular Carcinoma

In a metabolomics study focusing on hepatocellular carcinoma (HCC), significant changes in lipid metabolites were observed, including the upregulation of this compound. This suggests a potential role in the metabolic reprogramming associated with cancer progression .

Cardiovascular Health

Research indicates that this compound may influence cardiovascular health by modulating vascular inflammation and endothelial function.

- Mechanism : The compound is believed to impact nitric oxide production and vascular tone, which are critical for maintaining cardiovascular health. Its anti-inflammatory properties could help mitigate vascular inflammation associated with atherosclerosis .

Neurological Applications

Emerging studies suggest that this compound might have neuroprotective effects.

- Potential Mechanisms : It may influence neuroinflammation and oxidative stress pathways that are crucial in neurodegenerative diseases. Further research is needed to elucidate these mechanisms and their implications for conditions like Alzheimer’s disease .

Metabolic Disorders

The compound has been studied for its role in lipid metabolism and insulin sensitivity.

- Case Study: Metabolic Syndrome

Investigations into the lipid profiles of individuals with metabolic syndrome revealed altered levels of this compound, indicating its potential as a biomarker or therapeutic target for managing metabolic disorders .

Data Summary Table

Propiedades

Número CAS |

219535-29-2 |

|---|---|

Fórmula molecular |

C20H32O4 |

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

(5Z,8Z,12E)-11-hydroxy-13-(3-pentyloxiran-2-yl)trideca-5,8,12-trienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-9-13-18-19(24-18)16-15-17(21)12-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+ |

Clave InChI |

WLMZMBKVRPUYIG-LTCHCNGXSA-N |

SMILES |

CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O |

SMILES isomérico |

CCCCCC1C(O1)/C=C/C(C/C=C\C/C=C\CCCC(=O)O)O |

SMILES canónico |

CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.